molecular formula C8H8N4O3 B11897168 1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B11897168
M. Wt: 208.17 g/mol
InChI Key: ILLOJJKBSYGSNR-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroformate, followed by nitration using nitric acid. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Alkyl halides, sodium hydride, and dimethylformamide (DMF) as a solvent.

    Cyclization: Various cyclizing agents and catalysts, depending on the desired product.

Major Products

    Reduction: 1-Ethyl-4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one.

    Substitution: 1-Alkyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one.

    Cyclization: More complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
  • 1-Propyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one
  • 1-Butyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Uniqueness

1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the nitro group at specific positions on the imidazo[4,5-c]pyridine ring can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

1-ethyl-4-nitro-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C8H8N4O3/c1-2-11-5-3-4-9-7(12(14)15)6(5)10-8(11)13/h3-4H,2H2,1H3,(H,10,13)

InChI Key

ILLOJJKBSYGSNR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

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